Superior Absolute Bioavailability (97%) Following Subcutaneous Administration Compared to IV-Dependent C1-INH Therapies
Icatibant Acetate demonstrates an absolute bioavailability of approximately 97% following a 30 mg subcutaneous dose [1]. This pharmacokinetic property directly enables its approved formulation as a ready-to-use, self-administered subcutaneous injection. In contrast, both plasma-derived (pdC1-INH) and recombinant (rhC1-INH) C1-esterase inhibitor therapies require intravenous administration due to their proteinaceous nature and negligible oral or subcutaneous bioavailability [2]. The ability to achieve near-complete systemic absorption via the subcutaneous route is a key differentiator from IV-only alternatives, directly impacting patient convenience and the potential for early, out-of-hospital treatment [3].
| Evidence Dimension | Absolute Bioavailability and Route of Administration |
|---|---|
| Target Compound Data | Approximately 97% (Subcutaneous) |
| Comparator Or Baseline | pdC1-INH and rhC1-INH: ~0% (Subcutaneous); require Intravenous administration |
| Quantified Difference | 97% absolute difference in subcutaneous bioavailability |
| Conditions | Healthy adult volunteers; single 30 mg subcutaneous dose vs. standard IV administration of C1-INH |
Why This Matters
The near-complete subcutaneous bioavailability of Icatibant Acetate uniquely enables a self-administered, on-demand treatment paradigm, contrasting sharply with the intravenous administration required for C1-INH therapies.
- [1] Leach JK, et al. Pharmacokinetics of single and repeat doses of icatibant. Clin Pharmacol Drug Dev. 2015;4(2):105-111. View Source
- [2] Riedl MA. Recombinant human C1 esterase inhibitor for the treatment of hereditary angioedema. Immunotherapy. 2016;8(9):1045-1055. View Source
- [3] Longhurst HJ, et al. The Icatibant Outcome Survey: 5 years of real-world experience with icatibant for acute hereditary angioedema attacks. Allergy. 2017;72(12):1944-1951. View Source
